molecular formula C10H7BrClNO B3253010 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS No. 22091-38-9

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Cat. No.: B3253010
CAS No.: 22091-38-9
M. Wt: 272.52 g/mol
InChI Key: KZSDQYSWKWLFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) is a high-value chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a central 1,3-oxazole ring, a privileged scaffold in medicinal chemistry known for its prevalence in molecules with a wide spectrum of biological activities . The oxazole core is substituted with a 4-bromophenyl group at the 2-position and a reactive chloromethyl group at the 4-position, making it a versatile building block for further synthetic elaboration . The chloromethyl group serves as an excellent handle for nucleophilic substitution reactions, allowing researchers to easily introduce new functional groups or link to other molecular fragments. Meanwhile, the bromine on the phenyl ring offers opportunities for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex biaryl systems. This dual functionality makes the compound a valuable intermediate for constructing compound libraries for biological screening. Oxazole derivatives have demonstrated significant relevance in pharmaceutical research, exhibiting activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antidiabetic properties . As such, this compound is a key precursor in the synthesis of new chemical entities for investigating these therapeutic areas. Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSDQYSWKWLFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271081
Record name 2-(4-Bromophenyl)-4-(chloromethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22091-38-9
Record name 2-(4-Bromophenyl)-4-(chloromethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22091-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-4-(chloromethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Strategic Importance of Substituted 1,3 Oxazoles in Chemical Synthesis

Substituted 1,3-oxazoles are of immense strategic importance in chemical synthesis due to their prevalence in a wide array of biologically active natural products and pharmaceutical agents. nih.gov The oxazole (B20620) moiety is a key structural feature in compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular activities. nih.govbenthamdirect.com

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. Some of the most common methods include:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.comwikipedia.org

Bredereck Reaction: In this synthesis, α-haloketones react with formamide (B127407) or other amides to yield 2,4-disubstituted or 2,5-disubstituted oxazoles. ijpsonline.com

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, ultimately forming a 5-substituted oxazole. ijpsonline.com

From α-Diazoketones: The coupling of α-diazoketones with amides in the presence of a catalyst provides an efficient route to 2,4-disubstituted oxazoles. organic-chemistry.org

The versatility of these synthetic methods allows for the introduction of a wide range of substituents onto the oxazole core, enabling the fine-tuning of the molecule's properties for specific applications. The oxazole ring is not only a pharmacophore in many drugs but also serves as a versatile synthetic intermediate for the construction of more complex molecular architectures.

Specific Research Focus on 2 4 Bromophenyl 4 Chloromethyl 1,3 Oxazole and Analogues

Classical and Established 1,3-Oxazole Ring Formation Reactions

The construction of the 1,3-oxazole core has been a subject of extensive research, leading to the development of several named reactions that are now considered classical methods. These foundational synthetic routes, along with their modern adaptations, provide a versatile toolkit for heterocyclic chemists.

Fischer Oxazole Synthesis and its Contemporary Adaptations

The Fischer oxazole synthesis, first reported by Emil Fischer in 1896, is a seminal method for the preparation of 2,5-disubstituted oxazoles. wikipedia.org The classical approach involves the acid-catalyzed cyclization and dehydration of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org Typically, both reactants possess aromatic substituents. wikipedia.org The reaction proceeds by dissolving the starting materials in a dry ethereal solvent and bubbling dry gaseous hydrogen chloride through the solution, which leads to the precipitation of the oxazole product as its hydrochloride salt. wikipedia.org

A notable application of this method relevant to the target compound is the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole, which utilizes 4-bromobenzaldehyde (B125591) and benzaldehyde (B42025) cyanohydrin as starting materials. wikipedia.org This demonstrates the feasibility of incorporating a brominated phenyl ring at the 2-position of the oxazole core using the Fischer synthesis. Contemporary adaptations of the Fischer synthesis have sought to broaden its substrate scope beyond diaryloxazoles and improve reaction conditions. For instance, recent modifications have enabled the synthesis of various 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, offering a more versatile approach. wikipedia.org

Robinson-Gabriel Synthesis for Oxazole Scaffolds

The Robinson-Gabriel synthesis, independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a powerful method for forming the oxazole ring from a 2-acylamino-ketone precursor through an intramolecular cyclodehydration reaction. wikipedia.org This reaction typically requires a dehydrating agent, such as sulfuric acid or phosphorus pentachloride, to facilitate the ring closure. ijpsonline.com

The versatility of the Robinson-Gabriel synthesis has been significantly enhanced through modern adaptations. One-pot procedures, such as the Friedel-Crafts/Robinson-Gabriel synthesis, have been developed for the diversity-oriented synthesis of 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates. wikipedia.orgnih.gov Furthermore, a notable extension by Wipf and co-workers allows for the synthesis of substituted oxazoles from readily available amino acid derivatives via the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org A tandem Ugi/Robinson-Gabriel sequence has also been reported, where the product of an Ugi multicomponent reaction is ideally suited to undergo a subsequent Robinson-Gabriel cyclodehydration, yielding highly substituted oxazole-carboxamide analogs. nih.gov

Bredereck Reaction and Other Cyclodehydration Approaches

The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This method is recognized for its efficiency and economic viability in synthesizing a range of oxazole derivatives. ijpsonline.com An improvement on the classical Bredereck reaction involves the use of α-hydroxyketones as starting materials in place of α-haloketones. ijpsonline.com

Cyclodehydration reactions, in a broader sense, represent a common and effective strategy for 1,3-oxazole synthesis. These reactions involve the formation of the oxazole ring through the intramolecular removal of a water molecule from a suitable acyclic precursor. Various reagents can be employed to promote this transformation, including strong acids and other dehydrating agents.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires strategic consideration for the introduction of both the 4-bromophenyl group at the 2-position and the chloromethyl group at the 4-position of the oxazole ring.

Synthetic Routes for Incorporating the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group at the 2-position of the oxazole ring can be achieved through several of the classical methods described above.

From 4-Bromobenzaldehyde: The Fischer oxazole synthesis directly utilizes 4-bromobenzaldehyde as a starting material, as demonstrated in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole. wikipedia.org This highlights a direct and classical approach to incorporate the desired moiety.

From 4-Bromobenzamide: The Bredereck reaction and related methodologies can employ 4-bromobenzamide as the amide component, which upon reaction with a suitable α-haloketone, will yield the 2-(4-bromophenyl)oxazole (B70679) derivative.

From 4-Bromobenzoyl Chloride: In variations of the Robinson-Gabriel synthesis, the 2-acylamino-ketone precursor can be prepared using 4-bromobenzoyl chloride to acylate an aminoketone, thereby introducing the 4-bromobenzoyl group which will ultimately form the 2-(4-bromophenyl) substituent of the oxazole.

Below is a table summarizing these approaches:

Starting Material for 4-Bromophenyl MoietyApplicable Synthetic MethodResulting Intermediate/Product
4-BromobenzaldehydeFischer Oxazole Synthesis2-(4-Bromophenyl)-5-substituted-oxazole
4-BromobenzamideBredereck Reaction2-(4-Bromophenyl)-4-substituted-oxazole
4-Bromobenzoyl ChlorideRobinson-Gabriel Synthesis2-Acylamino-ketone with a 4-bromobenzoyl group

Strategies for Introduction of the 4-Chloromethyl Group

The introduction of the 4-chloromethyl group onto the oxazole ring is a critical step in the synthesis of the target compound. A particularly effective strategy involves the use of a three-carbon building block containing the necessary functionality.

A direct and efficient method for the synthesis of 4-chloromethyl-2-aryloxazoles involves the reaction of a substituted benzamide (B126) with 1,3-dichloropropanone (also known as 1,3-dichloroacetone). researchgate.net In the context of the target molecule, 4-bromobenzamide would be reacted with 1,3-dichloropropanone. This reaction, a variation of the Bredereck synthesis, directly furnishes the 4-chloromethyl-2-(4-bromophenyl)-1,3-oxazole. The reaction of 1,3-dichloroacetone with various nucleophiles is a well-established method for introducing a three-carbon unit with a chloromethyl group suitable for further derivatization.

An alternative, though potentially less direct, approach involves the functionalization of a pre-formed oxazole ring. However, direct chloromethylation of an existing 2-(4-bromophenyl)oxazole can be challenging due to issues with regioselectivity and the potential for side reactions. Therefore, the convergent strategy of reacting the appropriately substituted amide and α-haloketone remains the more prevalent and reliable method.

The following table outlines the key strategy for introducing the 4-chloromethyl group:

Reagent for 4-Chloromethyl MoietyReaction PartnerSynthetic MethodProduct
1,3-Dichloropropanone4-BromobenzamideBredereck-type reactionThis compound

An exploration of the synthetic routes toward this compound and its analogs reveals a rich field of chemical innovation. The 1,3-oxazole core is a significant structural motif found in numerous natural products and pharmacologically active compounds. Consequently, the development of efficient and versatile synthetic methodologies for this heterocyclic system is a key area of research in organic and medicinal chemistry. This article focuses on specific advanced synthetic strategies, including multi-component reactions, modern metal-catalyzed processes, and green chemistry approaches, that are employed in the synthesis of substituted 1,3-oxazoles.

Mechanistic Investigations and Theoretical Studies on Oxazole Systems

Reaction Mechanism Elucidation for Oxazole (B20620) Formation and Transformation

The formation of the oxazole ring, a core component of "2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole," can be achieved through various synthetic routes. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

One of the most common methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis . This reaction involves the cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate subsequently cyclizes to form an oxazoline. The final step involves the elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Another classical approach is the Fischer oxazole synthesis , which involves the condensation of an aromatic aldehyde with an aldehyde cyanohydrin in the presence of dry hydrochloric acid. youtube.com Additionally, the Bredereck reaction provides a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com More contemporary methods often employ transition metal-catalyzed reactions, which offer high selectivity and efficiency under mild conditions. researchgate.netstrath.ac.uk For instance, palladium- and copper-catalyzed cross-coupling reactions have been utilized for the synthesis of various substituted oxazoles. semanticscholar.org

The synthesis of "this compound" can be conceptualized from substituted benzoic acid. The process may involve the conversion of the benzoic acid to a substituted benzoyl chloride, which then reacts with ammonium (B1175870) hydroxide (B78521) to form a substituted benzamide (B126). This benzamide can subsequently react with 1,3-dichloropropanone to produce the 4-chloromethyl-2-aryloxazole structure. ijpsonline.com

Role of Catalysis in Reaction Pathways

Catalysis plays a pivotal role in many synthetic routes leading to oxazole derivatives, influencing both the reaction rate and selectivity. Transition metals are frequently employed as catalysts in modern oxazole syntheses. strath.ac.uk For example, palladium and copper catalysts are effective in facilitating direct arylation reactions for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Gold catalysts have also been shown to mediate the cycloisomerization of propargylic amides to form oxazoles. researchgate.net

In the van Leusen reaction, the base (e.g., potassium carbonate) acts as a catalyst by deprotonating the TosMIC, thereby generating the active nucleophile required for the initial attack on the aldehyde. nih.govsemanticscholar.org The choice of base can influence the reaction efficiency. Some variations of the van Leusen synthesis have explored the use of ionic liquids as solvents, which can also play a role in facilitating the reaction. nih.gov

Furthermore, in the synthesis of related 1,2,4-oxadiazoles, which share some mechanistic similarities, catalysts like TBAF or pyridine (B92270) have been used to improve the efficacy of the heterocyclization of amidoximes and acyl chlorides. nih.gov For certain carboxylation reactions of aromatic heterocycles, a simple base like cesium carbonate can be sufficient, eliminating the need for a metal catalyst. researchgate.net

Intermediates and Transition State Analysis

For photochemical transformations of related isoxazoles to oxazoles, the reaction proceeds through a 2,5-dihydrooxazole intermediate. organic-chemistry.org In the synthesis of oxazoles from α-bromoketones and benzylamine (B48309) derivatives, the reaction mechanism is proposed to involve the formation of an α-amino ketone intermediate, which then undergoes cyclization. rsc.org

Theoretical studies on the photodissociation of the parent oxazole molecule have identified nitrile ylide and azirine intermediates following the cleavage of the O–C bond in the excited state. These singlet-state intermediates are believed to be involved in the phototranspositions of oxazoles. researchgate.net The transition from the excited state back to the ground state involves complex potential energy surfaces where singlet and triplet states can be nearly degenerate. researchgate.net

In the context of domino reactions leading to fused oxazole systems, such as the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole, an initial N-alkylation is followed by base-promoted deprotonation to form an enolate intermediate. This enolate then undergoes intramolecular cyclization. Under certain conditions, the 1-(3-bromophenacyl)-2-nitroimidazole intermediate could be isolated, confirming its role as a precursor in the reaction pathway. mdpi.com

Computational Chemistry and Molecular Modeling of Oxazole Derivatives

Computational chemistry and molecular modeling are powerful tools for investigating the structural, electronic, and energetic properties of oxazole derivatives, providing insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic properties of molecules. For oxazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G++(d,p)), can determine optimized bond lengths, bond angles, and dihedral angles. irjweb.com These calculated structural parameters can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.netmdpi.com

DFT calculations are also employed to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally indicates higher reactivity. Other electronic properties that can be calculated include the chemical potential, global chemical hardness, and electrophilicity index, which together provide a detailed picture of the molecule's reactivity. irjweb.com

For instance, in a study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations revealed a HOMO-LUMO energy gap of 4.8435 eV, indicating its chemical reactivity. irjweb.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Simulation of Reaction Energetics and Transition States

Computational simulations are invaluable for mapping out the energy landscape of a reaction, including the energetics of reactants, products, intermediates, and transition states. By calculating the activation energies, researchers can predict the feasibility of a proposed reaction mechanism.

For the parent oxazole molecule, combined electronic structure calculations and surface hopping simulations have been used to investigate its excited-state decay. These simulations show that the decay is an ultrafast process involving ring-opening and ring-closure. A small energy barrier between the ππ* and πσ* states was found to suppress direct ring-opening, explaining the slower dynamics compared to isoxazole. researchgate.net

In studies of related heterocyclic systems, DFT has been used to suggest that the energy from an exothermic step can help overcome energy barriers in subsequent steps, allowing for the formation of thermodynamically favorable products. nih.gov The identification and characterization of transition state structures are key to understanding the reaction mechanism at a molecular level.

Molecular Dynamics and Conformational Analysis

For example, MD simulations have been used to analyze the stability of benzothiazole (B30560) derivatives within the active site of an enzyme by calculating the root mean square deviation (RMSD) of the complex over time. Stable RMSD values indicate a stable binding mode. nih.gov

Conformational analysis, often performed using a combination of NMR spectroscopy and molecular modeling, is essential for understanding the three-dimensional structure of flexible molecules. researchgate.net For chiral bisoxazolines, DFT calculations have been used to identify multiple stable conformations and their relative energies. researchgate.net Such studies are critical for applications where the specific conformation of the molecule is key to its function, such as in asymmetric catalysis.

In Silico Predictions of Intermolecular Interactions Relevant to Scaffold Design

Extensive searches of scientific literature and chemical databases did not yield specific studies on the in silico predictions of intermolecular interactions for the compound this compound. While computational methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations are commonly employed to predict the biological activity and intermolecular interactions of novel chemical entities, published research focusing specifically on this compound is not available at this time.

Theoretical studies on related oxazole-containing scaffolds have demonstrated the utility of these computational approaches in drug design and development. For instance, in silico analyses of various oxazole derivatives have been used to predict their binding affinities to biological targets, identify key interacting amino acid residues, and guide the design of more potent and selective molecules. These studies often involve the generation of molecular models and the calculation of various physicochemical descriptors to understand how structural modifications influence intermolecular forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

However, without specific research on this compound, any discussion of its intermolecular interactions would be speculative. The generation of reliable in silico predictions requires dedicated computational studies that model the interactions of this specific molecule with relevant biological macromolecules. Such studies would provide valuable insights into its potential mechanisms of action and guide the rational design of new scaffolds based on its structure.

Future research in this area would be beneficial to elucidate the potential of this compound as a scaffold in medicinal chemistry.

Advanced Spectroscopic Characterization and Analytical Methods for 2 4 Bromophenyl 4 Chloromethyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. For 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the oxazole (B20620) ring proton, and the chloromethyl group protons. The aromatic protons of the 4-bromophenyl ring typically appear as two doublets in the downfield region (δ 7.5-8.0 ppm) due to their coupling. The single proton on the oxazole ring (H-5) is expected to resonate as a singlet, typically around δ 7.0-7.5 ppm. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would appear as a characteristic singlet further upfield, generally in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) is used to determine the number of chemically non-equivalent carbon atoms and their electronic state. The spectrum for this compound would display signals for each unique carbon atom. The carbon atoms of the 4-bromophenyl group, the oxazole ring, and the chloromethyl group would all resonate at characteristic chemical shifts. The carbon attached to the bromine atom would be found around δ 125-130 ppm, while the other aromatic carbons would appear in the δ 125-135 ppm range. The carbons of the oxazole ring are typically observed at lower field strengths (δ 120-160 ppm). The carbon of the chloromethyl group is expected in the upfield region, around δ 40-50 ppm.

Table 5.1: Predicted NMR Spectroscopic Data
Technique Predicted Chemical Shift (δ ppm) Assignment
¹H NMR7.90-8.10 (d)2H, Aromatic protons ortho to oxazole
7.60-7.80 (d)2H, Aromatic protons ortho to bromine
7.20-7.40 (s)1H, Oxazole ring proton (C5-H)
4.60-4.80 (s)2H, Chloromethyl protons (-CH₂Cl)
¹³C NMR~161C2 of oxazole ring
~151C4 of oxazole ring
~125C5 of oxazole ring
132-135Aromatic carbons
127-130Aromatic carbons
~126Aromatic carbon attached to bromine
~41Chloromethyl carbon (-CH₂Cl)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C₁₀H₇BrClNO, HRMS would be used to confirm this composition. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). The precise mass measurement of the molecular ion peak ([M]⁺) and its isotopic variants ([M+2]⁺, [M+4]⁺) would provide definitive confirmation of the molecular formula.

Table 5.2: Predicted HRMS Data
Molecular Formula Ion Calculated Mass (m/z) Observed Mass (m/z)
C₁₀H₇⁷⁹Br³⁵ClNO[M+H]⁺271.9472Expected to be within 5 ppm
C₁₀H₇⁸¹Br³⁵ClNO[M+2+H]⁺273.9452Expected to be within 5 ppm
C₁₀H₇⁷⁹Br³⁷ClNO[M+2+H]⁺273.9443Expected to be within 5 ppm

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include C-H stretching from the aromatic and oxazole rings (around 3100-3000 cm⁻¹), C=N and C=C stretching vibrations from the heterocyclic and aromatic rings (1600-1450 cm⁻¹), and the C-O-C stretching of the oxazole ring (1150-1050 cm⁻¹). thepharmajournal.com Additionally, the C-Cl bond of the chloromethyl group would show an absorption in the fingerprint region (around 800-600 cm⁻¹), and the C-Br stretch would appear at lower wavenumbers (around 600-500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one formed by the 4-bromophenyl group and the oxazole ring, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show one or more absorption maxima (λ_max). For this compound, strong absorptions are expected in the UV region (200-400 nm) corresponding to π→π* transitions within the conjugated aromatic and heterocyclic system. thepharmajournal.com

Table 5.3: Predicted Spectroscopic Data (IR and UV-Vis)
Technique Expected Absorption Assignment
IR~3100-3000 cm⁻¹Aromatic & Heterocyclic C-H stretch
~1605 cm⁻¹C=N stretch (oxazole)
~1590, 1480 cm⁻¹C=C stretch (aromatic)
~1090 cm⁻¹C-O-C stretch (oxazole)
~740 cm⁻¹C-Cl stretch
~550 cm⁻¹C-Br stretch
UV-Vis~250-280 nmπ→π* transition (λ_max)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula to verify purity and confirm identity. For C₁₀H₇BrClNO, the theoretical percentages of each element are calculated based on their atomic masses. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's elemental composition.

Table 5.4: Elemental Analysis Data
Element Theoretical % Found % (Expected Range)
Carbon (C)44.0844.08 ± 0.4
Hydrogen (H)2.592.59 ± 0.4
Nitrogen (N)5.145.14 ± 0.4

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting a beam of X-rays off the crystal lattice, a diffraction pattern is generated that can be used to calculate the electron density and thus the positions of atoms in the molecule.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its structure. westminster.ac.uk The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the crystal packing, including intermolecular interactions like π–π stacking or halogen bonding, which govern the solid-state properties of the compound. uzh.ch This technique provides an unambiguous confirmation of the molecular structure that is unparalleled by other methods.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of product purity. jlu.edu.cn A spot of the compound on a silica (B1680970) gel plate would move a certain distance relative to the solvent front, characterized by its retention factor (Rf) value, which is dependent on the eluent system used. A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating, identifying, and quantifying components in a mixture. For purity assessment, the compound would be passed through a column under high pressure, and a pure sample would show a single peak in the chromatogram at a specific retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and each component is then fragmented and detected by the mass spectrometer. For this compound, GC-MS could confirm its purity and provide its mass spectrum, showing the molecular ion and characteristic fragmentation patterns of the oxazole ring. clockss.org

Role of 2 4 Bromophenyl 4 Chloromethyl 1,3 Oxazole As a Versatile Synthetic Scaffold

Application as a Building Block for Complex Heterocyclic Architectures

The structural arrangement of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole provides two primary reaction sites for elaboration into more complex heterocyclic systems. The chloromethyl group at the C4 position is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the bromophenyl moiety at the C2 position is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to synthesizing intricate molecular architectures.

Initially, the chloromethyl group can be functionalized by reaction with a wide range of nucleophiles. For instance, amines, thiols, and alcohols can displace the chloride to introduce new side chains, which may themselves contain heterocyclic units. Subsequently, the aryl bromide can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, or Heck reactions. This second step allows for the formation of a new carbon-carbon or carbon-heteroatom bond, linking the oxazole (B20620) scaffold to other aryl or heteroaryl systems.

This sequential strategy has been employed to construct bi-heterocyclic and poly-heterocyclic compounds. For example, a heterocyclic amine can be first attached at the chloromethyl position, followed by a Suzuki coupling of the bromophenyl group with a heteroaryl boronic acid, yielding a complex molecule containing three distinct heterocyclic rings. Furthermore, intramolecular cyclization strategies can be employed. A nucleophile containing a second reactive group can be introduced at the chloromethyl position, which then undergoes an intramolecular reaction with the bromophenyl group to form a fused, multi-ring system. This approach is instrumental in the synthesis of novel, annulated heterocyclic frameworks.

EntryNucleophile (for C4-CH2Cl)Cross-Coupling Partner (for C2-Ar-Br)Resulting Heterocyclic Architecture
11H-Imidazole2-Thienylboronic acid2-(4-(Thiophen-2-yl)phenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
22-MercaptopyrimidinePhenylacetylene2-(4-(Phenylethynyl)phenyl)-4-((pyrimidin-2-yl)thiomethyl)-1,3-oxazole
3Piperazine3-Pyridylboronic acid2-(4-(Pyridin-3-yl)phenyl)-4-(piperazin-1-ylmethyl)-1,3-oxazole
4Sodium azide(Tributylstannyl)furan4-(Azidomethyl)-2-(4-(furan-2-yl)phenyl)-1,3-oxazole

This table illustrates the potential for creating complex heterocyclic architectures by sequential reactions on the this compound scaffold.

Precursor in the Synthesis of Advanced Organic Materials for Research Applications

The unique electronic and structural characteristics of the this compound scaffold make it an attractive precursor for the synthesis of advanced organic materials. The conjugated system formed by the phenyl ring and the oxazole core provides a basis for creating materials with interesting photophysical and electronic properties, analogous to the well-studied 1,3,4-oxadiazole (B1194373) derivatives used in organic electronics.

The bromophenyl group serves as a crucial handle for polymerization reactions. Through reactions like Suzuki or Stille polycondensation, the bifunctional nature of the molecule (after converting the chloromethyl group to another reactive handle or using it for post-polymerization modification) can be exploited to create conjugated polymers. These polymers, incorporating the electron-deficient oxazole ring, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The oxazole moiety can enhance electron transport properties and thermal stability in the resulting polymer backbone.

Furthermore, the chloromethyl group allows for the introduction of specific functional groups to fine-tune the properties of the final material. For example, bulky or solubilizing side chains can be attached to improve processability and prevent aggregation-induced quenching of fluorescence. Alternatively, chromophores or fluorescent dyes can be appended to create materials for light-harvesting or sensing applications. The ability to modify both ends of the core scaffold provides a powerful tool for the rational design of organic materials with tailored properties for specific research applications.

Polymerization/Coupling MethodCo-monomer / ReactantFunctionalization at C4-positionPotential Material Application
Suzuki Polycondensation1,4-Benzenediboronic acidIntroduction of hexyloxy chains for solubilityOrganic Field-Effect Transistors (OFETs)
Stille Coupling2,5-Bis(tributylstannyl)thiopheneNone (used as is)Electron-transporting layer in OLEDs
Sonogashira Coupling1,4-DiethynylbenzeneAttachment of a fluorescent dye (e.g., coumarin)Fluorescent Chemosensors
Heck CouplingDivinylbenzeneConversion to a phosphonate (B1237965) esterFire-retardant Polymers

This table outlines the potential pathways for synthesizing advanced organic materials starting from this compound.

Strategies for Diversity-Oriented Synthesis Utilizing the Oxazole Core

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The orthogonal reactivity of the two electrophilic centers in this compound makes it an exemplary starting scaffold for DOS campaigns. A library of compounds can be rapidly generated by systematically varying the reactants at both the chloromethyl and bromophenyl positions.

A typical DOS strategy using this scaffold would involve a two-dimensional matrix approach. In the first dimension, the starting material is reacted with a diverse set of nucleophiles (e.g., a collection of primary and secondary amines, thiols, and phenols) to generate a library of intermediates functionalized at the C4-methyl position. Each of these intermediates is then divided and, in the second dimension, reacted with a diverse set of coupling partners (e.g., a collection of aryl and heteroaryl boronic acids for Suzuki coupling).

This approach allows for the exponential generation of a large and structurally diverse library of compounds from a single, common intermediate. The rigidity of the central oxazole-phenyl core provides a consistent framework, while the systematic variation of the R1 (from the nucleophile) and R2 (from the coupling partner) groups allows for a thorough exploration of the chemical space around the scaffold. The resulting small molecule libraries are valuable for identifying new hits in drug discovery programs, as the oxazole core is a known pharmacophore.

For example, reacting the starting scaffold with 100 different nucleophiles and then coupling the resulting products with 100 different boronic acids would, in principle, generate a library of 10,000 unique final compounds, all originating from a single, readily accessible starting material.

Development of Novel Reaction Methodologies Enabled by the Compound's Functional Groups

The presence of two distinct, electrophilic functional groups with different reactivity profiles—a benzylic-type chloride and an aryl bromide—on a rigid heterocyclic platform makes this compound an excellent substrate for the development of novel synthetic methodologies. Research in this area focuses on achieving high selectivity and efficiency in sequential or one-pot transformations.

One area of methodological development is the optimization of chemoselective reactions. Given that the chloromethyl group is more susceptible to SN2-type reactions and the bromophenyl group requires a transition-metal catalyst for cross-coupling, conditions can be fine-tuned to ensure that one site reacts exclusively in the presence of the other. For example, mild nucleophilic substitution can be carried out at room temperature, leaving the aryl bromide untouched, which can then be subjected to high-temperature, palladium-catalyzed coupling in a subsequent step.

More advanced methodologies involve the development of one-pot, multi-step reaction sequences. Such a process might involve the initial displacement of the chloride with a nucleophile, followed by the in-situ addition of a palladium catalyst and a second reactant to perform a cross-coupling reaction without the need for isolating the intermediate. This approach improves synthetic efficiency by reducing the number of purification steps and saving time and resources.

Furthermore, the electronic interplay between the oxazole ring and its substituents can be exploited to develop tandem or domino reactions. For instance, a carefully designed substrate, attached via the chloromethyl group, could undergo an initial palladium-catalyzed coupling at the bromide site, which then triggers a subsequent intramolecular cyclization, leading to the rapid assembly of complex polycyclic systems in a single synthetic operation.

Q & A

Q. Q1. What are the established synthetic routes for 2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols starting from halogenated aromatic precursors. A common approach includes:

  • Step 1: Condensation of 4-bromobenzaldehyde with a chloromethyl oxazole precursor under acidic catalysis (e.g., p-TsOH) in anhydrous THF .
  • Step 2: Cyclization via nucleophilic substitution, facilitated by polar aprotic solvents (DMF or DMSO) at 80–100°C .
  • Optimization: Reaction yields improve with controlled moisture exclusion and inert atmospheres (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., bromophenyl substituent at position 2, chloromethyl at position 4). Key signals:
    • ¹H: δ 4.6–4.8 ppm (CH₂Cl), δ 7.4–7.8 ppm (aromatic protons) .
    • ¹³C: ~40 ppm (CH₂Cl), ~120–135 ppm (aromatic carbons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular formula (C₁₀H₈BrClNO; [M+H]⁺ at m/z 288.94) .
  • HPLC: Reversed-phase C18 columns (MeCN/H₂O) assess purity (>95%) .

Advanced Research Questions

Q. Q3. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group at position 4 acts as a versatile electrophilic site:

  • Nucleophilic Displacement: Reacts with amines (e.g., piperidine) in DMF at 60°C to form secondary amines .
  • Cross-Coupling: Suzuki-Miyaura coupling (Pd catalysts) with arylboronic acids modifies the oxazole core .
  • Mechanistic Insight: DFT studies suggest the electron-withdrawing bromophenyl group enhances electrophilicity at the chloromethyl site .

Q. Q4. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Structural Analog Analysis: Compare derivatives with varying substituents (e.g., replacing Br with CF₃ or NO₂) to isolate bioactivity contributors .
  • Assay Variability: Standardize in vitro protocols (e.g., MIC testing against S. aureus ATCC 25923 vs. clinical isolates) to minimize strain-specific discrepancies .
  • Case Study: A 2023 study found that the bromophenyl group enhances Gram-positive activity (MIC = 8 µg/mL) but reduces solubility, complicating cytotoxicity assays .

Q. Q5. How can computational methods (e.g., molecular docking) predict interactions with biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes with oxazole-binding pockets (e.g., bacterial enoyl-ACP reductase, fungal CYP51) .
  • Docking Workflow:
    • Prepare ligand (compound) and receptor (PDB: 1T9E) using AutoDock Vina.
    • Score binding affinities (ΔG) for poses aligning the chloromethyl group near catalytic residues (e.g., Ser84 in E. coli FabI) .
  • Validation: Correlate docking scores with experimental IC₅₀ values (R² > 0.7 indicates predictive reliability) .

Safety and Handling

Q. Q6. What safety protocols are essential given the compound’s hazardous groups (chloromethyl, bromophenyl)?

Methodological Answer:

  • Handling: Use fume hoods, nitrile gloves, and PPE. Avoid exposure to moisture (risk of HCl release from chloromethyl hydrolysis) .
  • Storage: Stabilize in amber vials under argon at –20°C; monitor degradation via TLC (hexane/EtOAc 3:1) .

Future Directions

Q. Q7. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • SAR Framework:
    • Position 2: Bromophenyl → CF₃ or CN for improved lipophilicity .
    • Position 4: Replace Cl with azide (click chemistry handle) .
  • Screening: Use fragment-based libraries to identify synergistic substituents (e.g., 5-position methyl for metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.